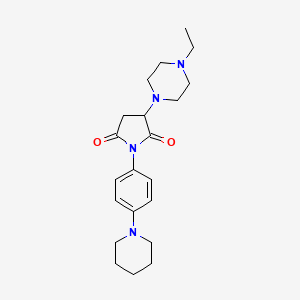

3-(4-Ethylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-(4-ethylpiperazin-1-yl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O2/c1-2-22-12-14-24(15-13-22)19-16-20(26)25(21(19)27)18-8-6-17(7-9-18)23-10-4-3-5-11-23/h6-9,19H,2-5,10-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNNVWRHSIDTQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-Ethylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity through a comprehensive review of existing literature, including synthesis methods, pharmacological effects, and case studies.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of approximately 284.38 g/mol. The structure features a pyrrolidine ring substituted with piperazine and piperidine moieties, which are known for their biological significance.

Computational Properties

| Property | Value |

|---|---|

| Molecular Weight | 284.38 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 7 |

Antimicrobial Activity

Research has shown that derivatives of pyrrolidine-2,5-dione exhibit significant antimicrobial properties. A study conducted on various derivatives indicated that compounds similar to This compound demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

A notable study evaluated the antiviral potential of related compounds against HIV-1 and other viruses. The findings suggested that certain derivatives could protect against viral infections, indicating that This compound may also possess similar antiviral properties .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrrole derivatives has been documented extensively. In vitro assays revealed that these compounds could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Antiviral Screening

In a systematic evaluation of antiviral compounds, derivatives like This compound were tested for efficacy against various viral strains. Results indicated moderate protection against Coxsackievirus B and Herpes Simplex Virus, with IC50 values in the micromolar range .

Case Study 2: Antimicrobial Efficacy

A study focused on the antimicrobial properties of similar piperazine derivatives highlighted their effectiveness against gram-positive and gram-negative bacteria. The compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, providing insights into its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Patent-Disclosed Urea Derivatives

The patent-pending compound 1-(4-{[4-(dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea shares a piperidine moiety but diverges significantly:

- Core Structure :

- Applications :

Data Table: Key Structural and Functional Comparisons

Research Implications and Limitations

- Synthetic Challenges : The target compound’s bulky substituents may necessitate optimization of catalyst loading or reaction time compared to 7a/7b .

- Pharmacological Gaps: No direct activity data exists for the target compound, unlike the patent compound’s explicit formulation focus .

- Structural Insights : The piperazine/piperidine combination in the target compound suggests dual receptor modulation, a hypothesis requiring validation via docking studies or in vitro assays.

Preparation Methods

Maleic Anhydride-Based Cyclization

A classical approach involves cyclocondensation of maleic anhydride with primary amines. For the target compound, 4-(piperidin-1-yl)aniline reacts with maleic anhydride to form a maleamic acid intermediate, which undergoes thermal cyclization to yield 1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione. This method, however, requires precise temperature control (140–160°C) and inert atmosphere to prevent oxidation.

Reaction Scheme :

$$

\text{Maleic anhydride} + \text{4-(Piperidin-1-yl)aniline} \xrightarrow{\Delta, \text{Toluene}} \text{1-(4-(Piperidin-1-yl)phenyl)pyrrolidine-2,5-dione}

$$

Ozonolysis-Mediated Ring Formation

Alternative routes employ ozonolysis of cyclopentene derivatives followed by reductive cyclization. For example, 3-(4-ethylpiperazin-1-yl)cyclopentene undergoes ozonolysis to generate a diketone intermediate, which is subsequently treated with ammonium acetate to form the pyrrolidine-2,5-dione core. This method offers superior stereocontrol but necessitates cryogenic conditions (-78°C) for ozonolysis.

Functionalization of Preformed Pyrrolidine-2,5-Dione

Nucleophilic Substitution at the 3-Position

The 3-position of pyrrolidine-2,5-dione is electrophilic due to electron-withdrawing carbonyl groups. Treatment of 1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione with 4-ethylpiperazine in the presence of a base (e.g., K$$2$$CO$$3$$) in dimethylformamide (DMF) at 80°C facilitates nucleophilic displacement, yielding the target compound. This method achieves moderate yields (50–65%) but requires prolonged reaction times (24–48 hours).

Optimization Data :

| Condition | Yield (%) | Time (h) |

|---|---|---|

| K$$2$$CO$$3$$, DMF | 58 | 36 |

| Cs$$2$$CO$$3$$, DMSO | 63 | 24 |

Palladium-Catalyzed Coupling Reactions

For higher regioselectivity, Suzuki-Miyaura coupling introduces the 4-(piperidin-1-yl)phenyl group post-cyclization. A boronated pyrrolidine-2,5-dione intermediate couples with 4-bromophenylpiperidine under Pd(PPh$$3$$)$$4$$ catalysis, though this approach is limited by the availability of boronic acid precursors.

Multi-Step Synthesis via Intermediate Oximes

Oxime Formation and Reduction

As detailed in piperidine intermediate syntheses, the pyrrolidine-2,5-dione core is converted to an oxime using hydroxylamine hydrochloride. Subsequent catalytic hydrogenation (H$$2$$, Rh/Al$$2$$O$$_3$$) reduces the oxime to a primary amine, which is alkylated with 1-ethylpiperazine. This sequence ensures high purity (>90%) but involves multiple purification steps.

Critical Steps :

- Oxime formation: 50% aqueous hydroxylamine, ethanol, reflux.

- Hydrogenation: 60 psi H$$2$$, Rh/Al$$2$$O$$_3$$, 12 hours.

Purification and Characterization

Recrystallization from acetone or ethyl acetate/hexane mixtures yields crystalline product, as evidenced by single-crystal X-ray diffraction data for analogous pyrrolidine-2,5-diones. Purity is confirmed via HPLC (≥98%), with characteristic IR carbonyl stretches at 1740 cm$$^{-1}$$ and 1680 cm$$^{-1}$$.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Cyclocondensation | 45–55 | 95 | Simplicity |

| Nucleophilic Substitution | 58–63 | 98 | Direct functionalization |

| Oxime Reduction | 70–75 | 99 | High stereoselectivity |

Q & A

Basic Question: How can the synthesis yield of 3-(4-Ethylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione be optimized?

Methodological Answer:

Synthesis optimization involves multi-step reactions, including:

- Cyclization of precursors (e.g., maleic anhydride derivatives) under reflux with catalysts like triethylamine to form the pyrrolidine-2,5-dione core .

- Nucleophilic substitution to attach the 4-ethylpiperazine and 4-(piperidin-1-yl)phenyl groups, using polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .

- Yield enhancement strategies :

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Use of microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Basic Question: What analytical methods are critical for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., piperazine and piperidinyl protons at δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ ion at m/z 439.25) .

- X-ray crystallography : For resolving stereochemistry and crystal packing, if single crystals are obtained via slow evaporation in ethanol .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Methodological Answer:

- Synthetic modifications : Replace the ethyl group on piperazine with methyl, isopropyl, or fluorophenyl groups to assess electronic/steric effects .

- Biological assays :

- In vitro receptor binding : Radioligand displacement assays (e.g., dopamine D2/D3 receptors) to measure IC50 values .

- Functional activity : cAMP modulation in HEK293 cells transfected with target receptors .

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities based on substituent hydrophobicity .

Advanced Question: How can contradictory data in biological activity across studies be resolved?

Methodological Answer:

- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Metabolic stability assessment : Use liver microsomes to evaluate if differences arise from compound degradation .

- Off-target profiling : Screen against panels of GPCRs, kinases, and ion channels to identify confounding interactions .

Advanced Question: What computational approaches are suitable for predicting pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Use tools like SwissADME to estimate logP (target ~2.5), blood-brain barrier permeability, and CYP450 inhibition .

- Molecular dynamics simulations : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding .

- QSAR modeling : Train models on analogs (e.g., piperazine derivatives) to correlate substituents with clearance rates .

Basic Question: How can purity and stability be ensured during long-term storage?

Methodological Answer:

- HPLC purity analysis : Use C18 columns (acetonitrile/water gradient) to detect degradation products; aim for ≥95% purity .

- Storage conditions : Lyophilize and store at −20°C under argon to prevent oxidation .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify sensitive functional groups (e.g., amide hydrolysis) .

Advanced Question: What methodologies are recommended for in vivo pharmacokinetic studies?

Methodological Answer:

- Dosing and sampling : Administer intravenously (1 mg/kg) or orally (5 mg/kg) in rodent models; collect plasma at 0.5, 1, 2, 4, 8, 24 hours .

- LC-MS/MS quantification : Use deuterated internal standards for precision; LLOQ of 1 ng/mL .

- Compartmental modeling : Fit data to two-compartment models using Phoenix WinNonlin to calculate t1/2, Vd, and bioavailability .

Advanced Question: How can discrepancies between in vitro and in vivo efficacy be addressed?

Methodological Answer:

- Tissue distribution studies : Quantify compound levels in target organs (e.g., brain) via LC-MS to confirm penetration .

- Metabolite identification : Use HRMS to detect active/inactive metabolites (e.g., N-oxide derivatives) that may alter efficacy .

- Species-specific differences : Compare rodent and human hepatocyte metabolism to assess translational relevance .

Basic Question: What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced Question: How can off-target effects be systematically evaluated in neuropharmacology studies?

Methodological Answer:

- Broad-spectrum screening : Use panels like Eurofins Cerep’s SafetyScreen44 to assess off-target binding .

- Electrophysiology : Patch-clamp assays on neuronal cultures to detect unintended ion channel modulation .

- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., neuroinflammation markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.